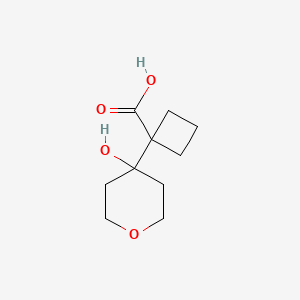
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid is a unique chemical compound with a molecular weight of 200.23 g/mol This compound is characterized by the presence of a cyclobutane ring fused with a hydroxyoxan group and a carboxylic acid functional group
准备方法
The synthesis of 1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反应分析
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the reaction type and conditions employed .
科学研究应用
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
作用机制
The mechanism by which 1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclobutane ring’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The hydroxyoxan group may also play a role in these interactions, contributing to the compound’s overall activity .
相似化合物的比较
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid: This compound has a cyclopropane ring instead of a cyclobutane ring, resulting in different reactivity and applications.
1-(4-Hydroxyoxan-4-yl)cyclobutane-1-carbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which provides distinct reactivity and versatility in various applications.
属性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c11-8(12)9(2-1-3-9)10(13)4-6-14-7-5-10/h13H,1-7H2,(H,11,12) |
InChI 键 |
WWTBVQMDGVZAMP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C(=O)O)C2(CCOCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















